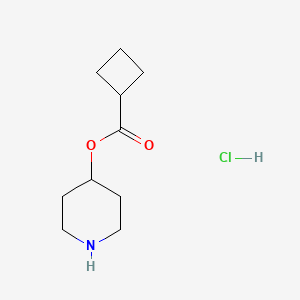
4-Piperidinyl cyclobutanecarboxylate hydrochloride
Übersicht
Beschreibung
4-Piperidinyl cyclobutanecarboxylate hydrochloride, also known as PCBC or 4-PCBC, is a chemical compound of great interest in the scientific community due to its unique properties and potential applications in various fields1. Its molecular formula is C10H18ClNO2 and it has a molecular weight of 219.71 g/mol1.
Synthesis Analysis
The synthesis of 4-Piperidinyl cyclobutanecarboxylate hydrochloride is a topic of interest in the scientific community1. However, detailed information about its synthesis process is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of 4-Piperidinyl cyclobutanecarboxylate hydrochloride is defined by its molecular formula, C10H18ClNO21. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available in the public domain.
Chemical Reactions Analysis
Information on the specific chemical reactions involving 4-Piperidinyl cyclobutanecarboxylate hydrochloride is not readily available in the public domain.Physical And Chemical Properties Analysis
4-Piperidinyl cyclobutanecarboxylate hydrochloride has a molecular weight of 219.71 g/mol1. Other physical and chemical properties such as melting point, boiling point, and density are not readily available in the public domain.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
4-Piperidinecarboxylic acid hydrochloride, a compound related to 4-Piperidinyl cyclobutanecarboxylate hydrochloride, has been extensively studied for its crystal and molecular structure. Research utilizing single crystal X-ray diffraction and FTIR spectrum analysis has revealed detailed structural insights. For instance, it was found that the piperidine ring adopts a chair conformation with the COOH group in the equatorial position. This understanding is crucial in the field of molecular chemistry and pharmaceuticals, where molecular arrangement and bonding play a key role in drug efficacy and interaction (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Pharmaceutical Applications
The synthesis of Tirofiban hydrochloride, which involves the use of 4-(4 piperidinyl)-1-chlorobutane, highlights another application area. Tirofiban hydrochloride is a non-peptide platelet GP IIb / IIIa receptor antagonist used in acute coronary syndrome. The synthesis process reported showcases the importance of 4-Piperidinyl derivatives in the development of cardiovascular drugs (Li Zhi-yu, 2013).
Neuropharmacological Research
In neuropharmacological research, derivatives of 4-Piperidinyl have shown potential. For instance, studies on 5-HT4 receptor agonists and antagonists, which include compounds like RS 17017 and RS 67333 containing the 1-piperidinyl group, have indicated their role in modulating cognitive processes such as learning and memory. This research is particularly relevant in the context of cognitive disorders and Alzheimer's disease (Marchetti et al., 2000).
Chemotherapy Drug Development
The synthesis of compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols showcases the application in chemotherapy drug development. These compounds have been noted for their cytotoxicity toward various cancer cells, indicating their potential as anticancer agents. This research opens up new possibilities for developing more effective chemotherapy drugs (Dimmock et al., 1998).
Safety And Hazards
The safety and hazards associated with 4-Piperidinyl cyclobutanecarboxylate hydrochloride are not clearly defined in the public domain.
Zukünftige Richtungen
The future directions of research and applications involving 4-Piperidinyl cyclobutanecarboxylate hydrochloride are not clearly defined in the public domain. However, given its unique properties and potential applications, it is likely to continue to be a topic of interest in various scientific fields1.
Relevant Papers
There are no specific papers readily available in the public domain that focus on 4-Piperidinyl cyclobutanecarboxylate hydrochloride. However, its unique properties and potential applications suggest that it may be a topic of future research1.
Eigenschaften
IUPAC Name |
piperidin-4-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-2-1-3-8)13-9-4-6-11-7-5-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYBSAMLJREASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl cyclobutanecarboxylate hydrochloride | |
CAS RN |
1219948-61-4 | |
| Record name | Cyclobutanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
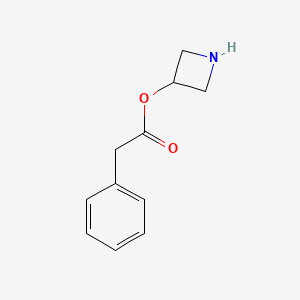

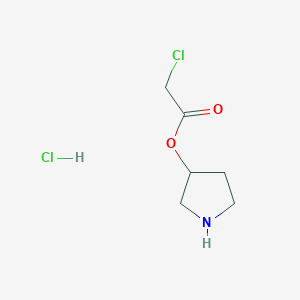
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
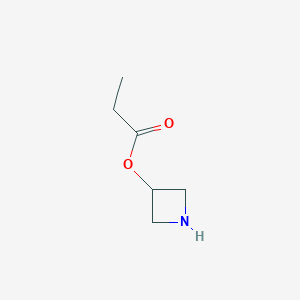

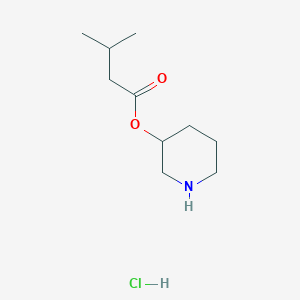

![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)